molecular formula C21H22N2O2 B022850 Ketone, 5-benzyloxy-3-indolyl 4-piperidyl CAS No. 101670-78-4

Ketone, 5-benzyloxy-3-indolyl 4-piperidyl

Cat. No. B022850
M. Wt: 334.4 g/mol
InChI Key: IMVYEAYZQOEKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ketone, 5-benzyloxy-3-indolyl 4-piperidyl, also known as BIP-K, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

Ketone, 5-benzyloxy-3-indolyl 4-piperidyl exerts its effects through the inhibition of PKC, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli such as growth factors and neurotransmitters, and its dysregulation has been implicated in various diseases such as cancer and neurological disorders. Ketone, 5-benzyloxy-3-indolyl 4-piperidyl binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling.

Biochemical And Physiological Effects

Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been shown to have various biochemical and physiological effects, including the inhibition of PKC activity, induction of apoptosis in cancer cells, and improvement of cognitive function in animal models. Additionally, Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ketone, 5-benzyloxy-3-indolyl 4-piperidyl in lab experiments is its specificity for PKC, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. Additionally, Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has low toxicity and good bioavailability, making it a safe and effective tool for studying PKC function. However, one limitation of Ketone, 5-benzyloxy-3-indolyl 4-piperidyl is its relatively high cost and complex synthesis method, which may limit its widespread use in lab experiments.

Future Directions

There are several future directions for research on Ketone, 5-benzyloxy-3-indolyl 4-piperidyl, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on other signaling pathways. Additionally, further studies are needed to elucidate the precise mechanism of action of Ketone, 5-benzyloxy-3-indolyl 4-piperidyl and its downstream effects on cellular processes.

Synthesis Methods

Ketone, 5-benzyloxy-3-indolyl 4-piperidyl is synthesized through a multistep process that involves the reaction of 5-benzyloxy-3-indolyl with 4-piperidone. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified through column chromatography.

Scientific Research Applications

Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in synaptic plasticity and memory formation. This inhibition has potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. In cancer research, Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been shown to induce cell death in various cancer cell lines, making it a potential candidate for anticancer drug development.

properties

CAS RN

101670-78-4

Product Name

Ketone, 5-benzyloxy-3-indolyl 4-piperidyl

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

(5-phenylmethoxy-1H-indol-3-yl)-piperidin-4-ylmethanone

InChI

InChI=1S/C21H22N2O2/c24-21(16-8-10-22-11-9-16)19-13-23-20-7-6-17(12-18(19)20)25-14-15-4-2-1-3-5-15/h1-7,12-13,16,22-23H,8-11,14H2

InChI Key

IMVYEAYZQOEKCO-UHFFFAOYSA-N

SMILES

C1CNCCC1C(=O)C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

C1CNCCC1C(=O)C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4

Other CAS RN

101670-78-4

synonyms

(5-phenylmethoxy-1H-indol-3-yl)-(4-piperidyl)methanone

Origin of Product

United States

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